tert-butyl 4-({2'-cyano-[1,1'-biphenyl]-4-yl}methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its biphenyl structure with a cyano group and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple stepsThe reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with potassium carbonate as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(2’-Carboxy-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 4-(2’-Amino-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to interact with receptors or enzymes, modulating their activity. For example, it may act as an antagonist to the angiotensin II receptor, thereby reducing blood pressure by inhibiting the vasoconstrictive effects of angiotensin II .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another biphenyl derivative used as an angiotensin II receptor antagonist.
Irbesartan: Similar structure with a biphenyl and tetrazole ring, used for hypertension treatment.
Olmesartan: Contains a biphenyl and imidazole ring, also used as an antihypertensive agent.
Uniqueness
4-(2’-Cyano-biphenyl-4-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its piperazine ring and cyano group provide additional sites for chemical modification, making it a versatile scaffold for drug design and other applications.
Properties
IUPAC Name |
tert-butyl 4-[[4-(2-cyanophenyl)phenyl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-23(2,3)28-22(27)26-14-12-25(13-15-26)17-18-8-10-19(11-9-18)21-7-5-4-6-20(21)16-24/h4-11H,12-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEKVNQEWDNLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.